molecular formula C9H9NO2 B095626 Indoline-5-carboxylic acid CAS No. 15861-30-0

Indoline-5-carboxylic acid

Cat. No.: B095626
CAS No.: 15861-30-0
M. Wt: 163.17 g/mol
InChI Key: DZTLKUKANGQSRN-UHFFFAOYSA-N
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Description

Indoline-5-carboxylic acid is a heterocyclic organic compound featuring an indoline core with a carboxylic acid group at the 5-position

Scientific Research Applications

Indoline-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

    Medicine: Explored for its role in developing pharmaceuticals, particularly in designing inhibitors for specific enzymes and receptors.

    Industry: Utilized in the production of polymers and materials with unique electronic properties.

Safety and Hazards

Indoline-5-carboxylic acid is considered hazardous . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin .

Future Directions

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Biochemical Analysis

Biochemical Properties

Indoline-5-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, often involving the formation of indole derivatives .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including interactions with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indoline-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ortho-nitrobenzylamine derivatives, followed by reduction and subsequent carboxylation. Another method includes the palladium-catalyzed coupling of indoline with carbon dioxide under high pressure .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs scalable methods such as catalytic hydrogenation of nitroindoline derivatives or direct carboxylation of indoline using carbon dioxide in the presence of a suitable catalyst .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form indole-5-carboxylic acid.

    Reduction: The compound can be reduced to yield indoline derivatives with different substituents.

    Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Indole-5-carboxylic acid.

    Reduction: Various indoline derivatives.

    Substitution: N-substituted indoline-5-carboxylic acids and other functionalized derivatives.

Comparison with Similar Compounds

    Indole-5-carboxylic acid: Similar structure but with an indole core instead of indoline.

    Indoline-2-carboxylic acid: Carboxylic acid group at the 2-position.

    Indole-3-carboxylic acid: Carboxylic acid group at the 3-position.

Uniqueness: Indoline-5-carboxylic acid is unique due to the presence of the indoline core, which imparts different electronic and steric properties compared to indole derivatives. This uniqueness can influence its reactivity and binding interactions in various applications .

Properties

IUPAC Name

2,3-dihydro-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTLKUKANGQSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429272
Record name indoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15861-30-0
Record name indoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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